molecular formula C26H24FN3O4S2 B11441208 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11441208
M. Wt: 525.6 g/mol
InChI Key: ZTWOMNGOIQHJAX-UHFFFAOYSA-N
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Description

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a carbamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the thiophene and fluorophenyl groups, and the final esterification step. Common reagents used in these reactions include ethyl chloroformate, thiophene-2-carboxylic acid, and 4-fluorobenzoyl chloride. Reaction conditions often involve the use of catalysts such as palladium or copper and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C26H24FN3O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H24FN3O4S2/c1-2-34-25(33)17-5-11-20(12-6-17)30-24(32)22(16-23(31)28-19-9-7-18(27)8-10-19)29(26(30)35)14-13-21-4-3-15-36-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,28,31)

InChI Key

ZTWOMNGOIQHJAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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